molecular formula C14H20N4O B13926657 5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13926657
M. Wt: 260.33 g/mol
InChI Key: YWIIPZHVLVIEKF-UHFFFAOYSA-N
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Description

5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolopyridine core linked to a methylpiperazine moiety via an ethoxy bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring system.

    Introduction of the Ethoxy Linker: The ethoxy group is introduced through an etherification reaction, often using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine group is attached to the ethoxy linker. This is typically achieved using 4-methylpiperazine and a suitable leaving group on the ethoxy linker, such as a tosylate or mesylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

5-[2-(4-methylpiperazin-1-yl)ethoxy]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H20N4O/c1-17-4-6-18(7-5-17)8-9-19-13-10-12-2-3-15-14(12)16-11-13/h2-3,10-11H,4-9H2,1H3,(H,15,16)

InChI Key

YWIIPZHVLVIEKF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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